molecular formula C23H26FN3O3 B11059998 1-(4-Fluorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11059998
M. Wt: 411.5 g/mol
InChI Key: OYYPQKRJONCDGI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, piperazine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate receptor activity, leading to changes in cellular signaling pathways . This modulation can result in therapeutic effects, particularly in the context of neurological and psychiatric conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H26FN3O3

Molecular Weight

411.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H26FN3O3/c1-30-20-8-2-17(3-9-20)10-11-25-12-14-26(15-13-25)21-16-22(28)27(23(21)29)19-6-4-18(24)5-7-19/h2-9,21H,10-16H2,1H3

InChI Key

OYYPQKRJONCDGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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